molecular formula C8H10O2 B1295972 Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one CAS No. 6712-12-5

Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one

Cat. No.: B1295972
CAS No.: 6712-12-5
M. Wt: 138.16 g/mol
InChI Key: ARGGOKUVIPUXPJ-UHFFFAOYSA-N
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Description

Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (IUPAC: 4-oxatricyclo[4.2.1.0³,⁷]nonan-5-one) is a bicyclic γ-lactone with the molecular formula C₈H₁₀O₂ and a fused cyclopentane-furanone scaffold . Its structure includes a rigid tricyclic framework, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Key properties include:

  • SMILES: C1C2CC3C1C(C2)OC3=O
  • Predicted Collision Cross Sections (CCS): Ranging from 125.3 Ų ([M+H]⁺) to 135.7 Ų ([M+NH₄]⁺), indicative of its compact, three-dimensional structure .
  • Synthesis: Derived from stereochemically defined precursors, such as (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, for enantioselective applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxatricyclo[4.2.1.03,7]nonan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O2/c9-8-6-2-4-1-5(6)7(3-4)10-8/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGGOKUVIPUXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C(C2)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975562
Record name Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6712-12-5, 60133-51-9
Record name NSC134993
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Record name Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
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Record name 4-OXA-TRICYCLO(4.2.1.0(3,7))NONAN-5-ONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction typically requires elevated temperatures and a suitable catalyst to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted derivatives depending on the nucleophile used

Scientific Research Applications

Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives

(a) 6-Iodohexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
  • Molecular Formula : C₈H₉IO₂ (MW: 264.06 g/mol) .
  • Applications : Used in pharmaceutical synthesis (e.g., APIs and intermediates) due to iodine's role as a leaving group or radiolabeling site .
  • Commercial Availability : Supplied as a white powder (99% purity) for industrial and pharmaceutical-grade applications .
(b) 6-Bromothis compound
  • Structural Data : NMR (¹H and ¹³C) confirms bromine substitution at the 6-position, with distinct shifts at δ 4.86 (d, J = 5.1 Hz) for the lactone proton and δ 178.2 (C=O) .
  • Reactivity : Bromine enhances electrophilic character, facilitating cross-coupling reactions in medicinal chemistry .

Hydroxylated Derivatives

6-Hydroxythis compound
  • Molecular Formula : C₈H₁₀O₃ (MW: 154.16 g/mol) .
  • Properties :
    • Solubility : Increased polarity due to the hydroxyl group, improving water solubility .
    • Thermal Stability : Boiling point of 365.2°C and density of 1.451 g/cm³ .
  • Applications : Used in fine chemicals and as a precursor for functionalized tricyclic scaffolds .
(a) Vinyl-Substituted Derivatives
  • Example : (3aS,4S,5S,6aR)-5-(tert-Butyldiphenylsilyloxy)-4-vinyl-hexahydrocyclopenta[b]furan-2-one .
  • Role : Bulky substituents like tert-butyldiphenylsilyloxy enhance steric hindrance, optimizing binding to HIV-1 protease active sites .
(b) Benzyloxy/Hydroxymethyl Derivatives
  • Example : (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-(phenylmethoxy)-hexahydro-2H-cyclopenta[b]furan-2-one (CAS: 97405-37-3) .
  • Applications : Intermediate in stereoselective synthesis of bioactive molecules, leveraging hydroxymethyl groups for further functionalization .

Complex Derivatives with Extended Side Chains

  • Example : (+)-(3aR,4R,5r,6aS)-Hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-2-one (CAS: 41639-74-1) .
  • Structure-Activity : Extended alkyl chains and hydroxyl groups enable interactions with lipid membranes or enzymatic pockets, relevant to prostaglandin analogs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications References
This compound C₈H₁₀O₂ 138.16 None Organic synthesis, stereochemical templates
6-Iodo derivative C₈H₉IO₂ 264.06 Iodine at C6 Pharmaceutical intermediates
6-Bromo derivative C₈H₉BrO₂ 217.06 Bromine at C6 Medicinal chemistry intermediates
6-Hydroxy derivative C₈H₁₀O₃ 154.16 Hydroxyl at C6 Fine chemicals, solubility modifiers
Vinyl-substituted derivative C₁₈H₂₂O₄ 302.36 Vinyl and silyloxy HIV-1 protease inhibitors
Benzyloxy/hydroxymethyl derivative C₁₅H₁₈O₄ 262.30 Benzyloxy, hydroxymethyl Stereoselective synthesis

Research Findings and Trends

  • Halogenation : Iodine and bromine derivatives exhibit enhanced reactivity in cross-coupling reactions, critical for API synthesis .
  • Hydroxylation : Improves solubility and bioavailability, making hydroxylated derivatives preferred for drug formulation .
  • Steric Modifications : Bulky groups (e.g., tert-butyldiphenylsilyloxy) optimize enzyme inhibition by restricting conformational flexibility .
  • Structural Rigidity : The tricyclic core ensures stability in harsh reaction conditions, enabling diverse functionalizations .

Biological Activity

Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (C8H10O3) is a bicyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique fused bicyclic structure that includes a furan ring, contributing to its distinct chemical properties. Its molecular weight is approximately 138.166 g/mol, with a density of 1.1 g/cm³ and a boiling point around 210°C. These characteristics are critical in understanding its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Properties : Studies suggest that the compound has potential antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which could have implications for treating various inflammatory conditions.
  • Antioxidant Activity : this compound may also possess antioxidant properties, helping to mitigate oxidative stress in biological systems.

The biological activity of this compound is largely attributed to its ability to act as a ligand that interacts with specific receptors or enzymes. This interaction can alter their activity and lead to various biochemical effects. The exact pathways depend on the context of its use and the specific molecular targets involved.

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, it can be compared with other structurally similar compounds:

Compound NameMolecular FormulaKey Characteristics
6-Hydroxythis compoundC8H10O3Contains an additional hydroxyl group; potential for increased reactivity.
3-Hydroxyhexahydro-2H-cyclopenta[b]furan-4-oneC8H10O2Similar structure but different functional groups; explored for flavoring applications.
4-Methylhexahydro-2H-cyclopenta[b]furan-3-oneC9H12O2Methylated derivative; exhibits different physical properties and potential applications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study conducted by researchers demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was linked to its ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Research : Another study explored its anti-inflammatory properties in a murine model of inflammation. Results indicated a reduction in inflammatory markers when treated with this compound.
  • Antioxidant Activity Assessment : In vitro assays showed that the compound could scavenge free radicals effectively, suggesting its potential use as an antioxidant agent in pharmaceutical formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
Reactant of Route 2
Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one

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